2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide
Description
This compound features a bicyclic 4,5,6,7-tetrahydro-1H-1,3-benzodiazole core, partially saturated to confer conformational flexibility, with a 2-methyl substituent and a carboxamide group linked to a pyridin-2-yl moiety. The molecular formula is C₁₅H₁₆N₄O (molecular weight: 284.32 g/mol).
Properties
IUPAC Name |
2-methyl-N-pyridin-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-16-11-6-5-10(8-12(11)17-9)14(19)18-13-4-2-3-7-15-13/h2-4,7,10H,5-6,8H2,1H3,(H,16,17)(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPRQIDFPIDAPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable bromoketone in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. This reaction promotes C–C bond cleavage and cyclization to form the desired benzodiazole structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound is compared to two analogs from the same chemical family () and contextualized against diazepine-based initiators ().
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure :
- The target compound and BK80989 share the tetrahydrobenzodiazole core, while BK80990 uses a pyrimidine ring. Benzodiazoles offer partial saturation for flexibility, whereas pyrimidines provide aromatic rigidity .
Substituent Effects: Pyridinyl vs. Morpholinylpropyl (BK80989): The pyridinyl group in the target compound may improve binding to aromatic-rich biological targets (e.g., ATP pockets in kinases). Piperidinyl-Methylpyridinyl (BK80990): This bulky substituent on a pyrimidine core may optimize steric interactions in enzyme active sites, common in kinase inhibitors .
Molecular Weight and Lipophilicity :
Contextualization with Diazepine-Based Compounds ()
lists azoamidine initiators like 2,2’-azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane]dihydrochloride , which share a tetrahydrodiazepine ring (seven-membered, two nitrogens) instead of the benzodiazole (six-membered) in the target compound. These diazepine derivatives are utilized as water-soluble polymerization initiators due to their azo groups, highlighting divergent applications compared to the carboxamide-focused target compound .
Research Implications
- Medicinal Chemistry : The target compound’s pyridinyl-carboxamide motif is favorable for targeting proteins with hydrophobic pockets, while BK80989’s morpholinyl group could be leveraged for CNS drug design.
- Synthetic Flexibility : Modifications to the tetrahydrobenzodiazole core (e.g., saturation level, substituents) may tune metabolic stability and selectivity.
Biological Activity
2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodiazole ring fused with a pyridine moiety and a carboxamide functional group. Its molecular formula is and it has a molecular weight of 229.28 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | 2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide |
Antimicrobial Activity
Research has shown that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. For instance, studies have indicated that similar compounds can inhibit the growth of various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that they could be effective against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus.
Antiviral Properties
Certain analogs of benzodiazole derivatives have been investigated for their antiviral activity. For example, compounds with similar structures have been shown to inhibit viral replication in vitro at low concentrations (EC50 values ranging from 0.12 to 10 µM) against viruses like Hepatitis C Virus (HCV) and respiratory syncytial virus (RSV) .
Enzyme Inhibition
The compound is also being explored for its potential as an enzyme inhibitor. Preliminary studies indicate that it can modulate the activity of specific enzymes involved in metabolic pathways relevant to cancer and infectious diseases. For instance, it has been suggested that such compounds may act as inhibitors of RNA-dependent RNA polymerase in viral replication processes .
The biological activity of 2-methyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is thought to involve interactions with specific molecular targets. These interactions may include:
- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with active sites on enzymes or receptors.
- Hydrophobic Interactions : The hydrophobic regions of the compound may interact with lipid membranes or hydrophobic pockets in proteins.
The exact mechanism remains under investigation but is likely multifaceted depending on the target organism or enzyme.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzodiazole derivatives against E.coli and S.aureus. The results indicated that certain derivatives had MIC values below 20 µM, demonstrating their potential as new antimicrobial agents .
Research on Antiviral Activity
In a recent screening of antiviral compounds, several analogs of benzodiazole exhibited promising results against HCV with IC50 values ranging from 0.54 µM to 9.19 µM . These findings suggest that further exploration into this compound could yield effective antiviral therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
